molecular formula C20H29N3 B1667676 Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans- CAS No. 89303-63-9

Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-

Cat. No. B1667676
CAS RN: 89303-63-9
M. Wt: 311.5 g/mol
InChI Key: WXNVFYIBELASJW-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atiprosin is a a new antihypertensive compound.

Scientific Research Applications

Antihypertensive Properties

  • Antihypertensive Agents : Simplifications of the vincamine molecule led to the discovery of antihypertensive octahydro-12-methylpyrazino[2',3':3,4]pyrido[1,2-a] indoles. Compounds of this series, particularly the trans series, showed significant potency in antihypertensive activity and alpha 1-adrenoceptor blocking properties (I. Jirkovsky et al., 1987).

Chemical Synthesis and Modifications

  • Synthesis of Related Compounds : Research has been conducted on the synthesis of various related compounds, such as pyrrolo[2',1':3,4]pyrazino[1,2-a]indoles and isoindolo[2',1':3,4]pyrazino[1,2-a]indoles (F. Gatta & S. Chiavarelli, 1975).
  • Synthesis of Fused Heterocycles : A study detailed the synthesis of pyrazino[1,2-a]indoles fused with various heterocycles, exploring their potential biological activities as acetylcholinesterase inhibitors (M. Ashram et al., 2021).

Biological and Pharmacological Investigations

  • Antitumor Activity : Some studies have focused on the synthesis of new classes of compounds, such as pyrido[1',2':1,2]pyrimido[4,5-b]indoles, for potential application in antitumor activity (Xiaoling Lu et al., 2002).
  • Receptor Agonists : Research has been conducted on hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists, representing a class of compounds derived from pyrazino[1,2-a]indoles (H. Richter et al., 2006).

properties

CAS RN

89303-63-9

Product Name

Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-

Molecular Formula

C20H29N3

Molecular Weight

311.5 g/mol

IUPAC Name

(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene

InChI

InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1

InChI Key

WXNVFYIBELASJW-AZUAARDMSA-N

Isomeric SMILES

CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Canonical SMILES

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

atiprosin
atiprosin maleate
AY 28,228
AY-28228
pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-
Reactant of Route 2
Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-
Reactant of Route 3
Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-
Reactant of Route 4
Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-
Reactant of Route 5
Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-
Reactant of Route 6
Pyrazino(2',3':3,4)pyrido(1,2-a)indole, 1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-, trans-

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